

Celangulin XIX efficacy compared to Celangulin V

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Compound of Interest

Compound Name: Celangulin XIX

Cat. No.: B15135923

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Comparative Efficacy Analysis: Celangulin V

A comprehensive guide for researchers, scientists, and drug development professionals.

Executive Summary

This guide provides a detailed comparison of the biological efficacy of Celangulin V, a prominent insecticidal compound isolated from *Celastrus angulatus*. A thorough search of scientific literature and databases yielded no experimental data or efficacy studies for a compound designated as "**Celangulin XIX**." The information available is confined to listings by chemical suppliers without accompanying research. Therefore, a direct comparison between **Celangulin XIX** and Celangulin V is not feasible at this time.

This document will focus on the well-documented efficacy and mechanisms of action of Celangulin V. Where available, comparative data with other celangulin analogs, such as Celangulin IV, will be presented to offer a broader context of this class of compounds.

Celangulin V: A Profile

Celangulin V is a natural sesquiterpene polyol ester derived from the root bark of *Celastrus angulatus* Maxim. It is a significant bioactive constituent known for its potent insecticidal properties, particularly against lepidopteran larvae.^{[1][2]} Its primary mode of action involves the disruption of midgut function in insects by targeting V-ATPase and Na⁺/K⁺-ATPase.^{[1][3][4]}

Quantitative Efficacy of Celangulin V

The following table summarizes the insecticidal activity of Celangulin V against various insect pests.

Compound	Target Pest	Assay Type	Efficacy Metric (KD50)	Source
Celangulin V	Mythimna separata (third-instar larvae)	Oral Administration	Not explicitly stated, but used as a benchmark for derivatives	
Derivative 1-6 (of Celangulin V)	Mythimna separata (third-instar larvae)	Oral Administration	231.2 µg/g	
Derivative b (of Celangulin V)	Mythimna separata (third-instar larvae)	Oral Administration	135.9 µg/g	
Derivative c (of Celangulin V)	Mythimna separata (third-instar larvae)	Oral Administration	101.33 µg/g	
Celangulin (unspecified)	Solenopsis invicta (large workers)	Contact Toxicity	LD50: 0.046 ng/ant (at 24h)	
Celangulin (unspecified)	Solenopsis invicta	Contact Toxicity	LT50: 9.905 h (at 0.125 mg/L)	

Comparative Efficacy with Celangulin IV

While data on **Celangulin XIX** is unavailable, studies comparing Celangulin V with Celangulin IV provide insights into the structure-activity relationships within this compound family.

Compound	Target Enzyme	Assay Type	Inhibition Percentage	Concentration	Source
Celangulin IV	Na ⁺ /K ⁺ -ATPase (from <i>M. separata</i> brain)	In vitro	~40.36%	400 mg/liter	
Celangulin V	Na ⁺ /K ⁺ -ATPase (from <i>M. separata</i> brain)	In vitro	~3.60%	400 mg/liter	
Celangulin IV	Na ⁺ /K ⁺ -ATPase (from <i>M. separata</i> brain)	In vivo (narcosis period)	32.39%	25 mg/liter	
Celangulin V	Na ⁺ /K ⁺ -ATPase (from <i>M. separata</i> brain)	In vivo (excitation period)	10.57%	25 mg/liter	

Experimental Protocols

Insecticidal Activity Bioassay (Oral Administration)

This protocol is based on methodologies used to assess the insecticidal activity of Celangulin V and its derivatives against *Mythimna separata*.

- **Compound Preparation:** Test compounds are dissolved in acetone to create a stock solution. A series of dilutions are prepared from the stock solution.
- **Diet Preparation:** An artificial diet is prepared for the larvae. A fixed amount of the test compound solution is added to the diet and mixed thoroughly. The control group receives a diet with acetone only.
- **Insect Rearing:** Third-instar larvae of *Mythimna separata* are used. The larvae are starved for a designated period before the experiment.

- **Exposure:** Pre-weighed larvae are individually placed in petri dishes containing the treated diet.
- **Observation:** Mortality is recorded at specified time intervals (e.g., 24, 48, 72 hours). The knockdown dose 50 (KD50), the dose required to knock down 50% of the population, is calculated using probit analysis.

In Vitro Na⁺/K⁺-ATPase Activity Assay

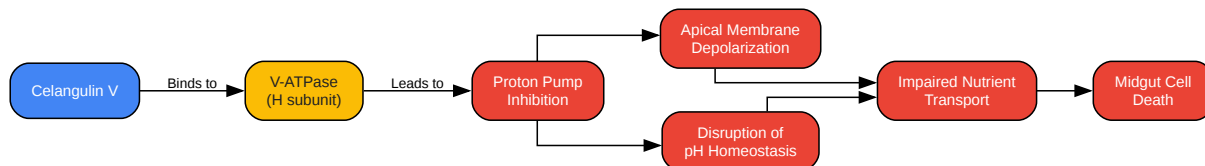
This method is employed to determine the inhibitory effect of celangulins on Na⁺/K⁺-ATPase activity.

- **Enzyme Preparation:** Brain tissue from fifth-instar *Mythimna separata* larvae is homogenized in a buffer solution and centrifuged to obtain the crude enzyme extract.
- **Reaction Mixture:** The reaction mixture contains the enzyme extract, ATP, MgCl₂, NaCl, KCl, and varying concentrations of the test compound (Celangulin IV or V). A control group without the test compound is also prepared.
- **Incubation:** The reaction mixtures are incubated at a specific temperature (e.g., 37°C) for a set time.
- **Measurement of Inorganic Phosphate:** The reaction is stopped, and the amount of inorganic phosphate released from ATP hydrolysis is measured using a colorimetric method.
- **Calculation of Inhibition:** The percentage of inhibition of Na⁺/K⁺-ATPase activity is calculated by comparing the phosphate released in the presence and absence of the test compound.

Signaling Pathways and Mechanism of Action

Celangulin V primarily exerts its insecticidal effect by targeting the V-ATPase in the midgut cells of susceptible insects. This leads to a disruption of the transmembrane potential and cellular homeostasis.

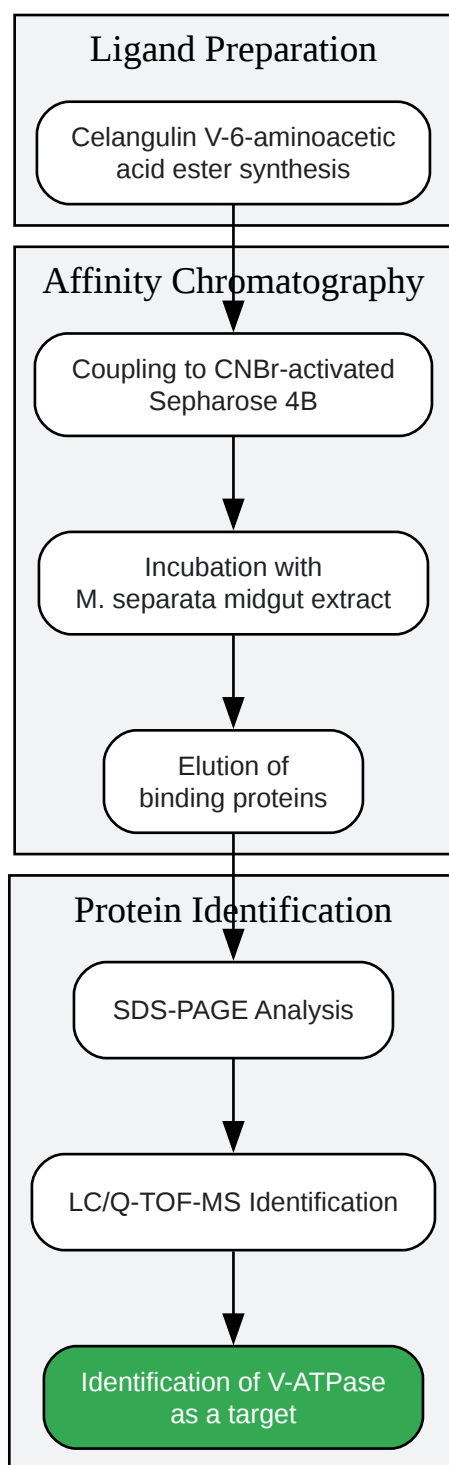
V-ATPase Inhibition Pathway



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Caption: Mechanism of Celangulin V targeting V-ATPase in insect midgut cells.

Experimental Workflow for Target Identification



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Caption: Workflow for identifying Celangulin V binding proteins.

Conclusion

Celangulin V is a well-characterized botanical insecticide with a clear mechanism of action targeting V-ATPase in the insect midgut. While the requested comparison with **Celangulin XIX** could not be performed due to a lack of available scientific data, the information presented on Celangulin V provides a solid foundation for researchers in the field of pesticide development. The comparative data with Celangulin IV also highlights the potential for further structure-activity relationship studies within the celangulin family to develop more potent and selective insecticides. Future research into novel analogs, potentially including **Celangulin XIX**, will be valuable in expanding the arsenal of biorational pesticides.

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